molecular formula C16H14ClN3O5 B11019193 4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide

Cat. No.: B11019193
M. Wt: 363.75 g/mol
InChI Key: KJGGTSGHAYUKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a nitrophenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. For example, a microreactor system can be used to control reaction parameters precisely, leading to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetylamino group can be hydrolyzed to an amine using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (copper, palladium).

    Hydrolysis: Acids (hydrochloric acid), bases (sodium hydroxide).

Major Products Formed

    Reduction: Formation of 4-(amino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-(amino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetylamino group can form hydrogen bonds with active site residues, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for fine-tuning of its chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14ClN3O5

Molecular Weight

363.75 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C16H14ClN3O5/c1-9(21)18-14-8-15(25-2)12(7-13(14)17)16(22)19-10-4-3-5-11(6-10)20(23)24/h3-8H,1-2H3,(H,18,21)(H,19,22)

InChI Key

KJGGTSGHAYUKQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.